molecular formula C26H35ClO9 B1200752 Stylatulide

Stylatulide

Cat. No.: B1200752
M. Wt: 527 g/mol
InChI Key: ALCDJXWWURFGPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stylatulide, also known as this compound, is a useful research compound. Its molecular formula is C26H35ClO9 and its molecular weight is 527 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 287457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for identifying and quantifying Stylatulide in complex biological matrices?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to ensure specificity and sensitivity. Validate the method per ICH guidelines, including parameters like linearity (1–100 µg/mL), precision (RSD < 5%), and recovery rates (90–110%). Cross-validate results using nuclear magnetic resonance (NMR) for structural confirmation, particularly for distinguishing stereoisomers .

Q. How should researchers design initial bioactivity screening experiments for this compound?

  • Methodological Answer : Employ a tiered approach:

  • Tier 1 : Use in vitro assays (e.g., enzyme inhibition, cell viability assays) with positive/negative controls.
  • Tier 2 : Validate hits in dose-response studies (e.g., IC₅₀ calculations) and assess selectivity against related targets.
  • Tier 3 : Compare results with structurally analogous compounds to identify structure-activity relationships (SAR). Document batch-to-batch variability using purity data (HPLC ≥ 95%) .

Q. What are the best practices for synthesizing this compound with high reproducibility?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent, temperature, catalyst) via Design of Experiments (DoE). Characterize intermediates using LC-MS and IR spectroscopy. Provide detailed synthetic protocols in supplementary materials, including troubleshooting steps for common side reactions (e.g., epimerization at C-7) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Step 1 : Evaluate pharmacokinetic parameters (e.g., bioavailability, half-life) using LC-MS/MS in plasma/tissue samples.

  • Step 2 : Assess metabolite stability via hepatic microsome assays.

  • Step 3 : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to identify discordant mechanisms (e.g., protein binding, off-target effects). Reference conflicting datasets in a comparative table (Table 1) .

    Table 1 : Comparative Analysis of In Vitro vs. In Vivo Data

    ParameterIn Vitro ResultIn Vivo ResultPossible Explanation
    IC₅₀ (nM)50 ± 5N/ALow bioavailability
    Tumor reductionN/A30% ± 8%Metabolite activation

Q. What advanced techniques are recommended for elucidating this compound’s mechanism of action in heterogeneous cell populations?

  • Methodological Answer : Combine single-cell RNA sequencing (scRNA-seq) with CRISPR-Cas9 knockouts to map target pathways. Use fluorescence polarization assays to measure binding affinity (Kd) in live cells. Validate findings with spatial transcriptomics in tissue sections, ensuring statistical power (n ≥ 3 biological replicates) and Bonferroni correction for multiple comparisons .

Q. How should researchers address batch-to-batch variability in this compound’s biological activity?

  • Methodological Answer :

  • Strategy 1 : Implement quality control (QC) thresholds (e.g., ≤10% variability in LC-MS peak area).
  • Strategy 2 : Use orthogonal assays (e.g., surface plasmon resonance) to confirm target engagement across batches.
  • Strategy 3 : Apply multivariate analysis (e.g., PCA) to correlate impurities (e.g., oxidation byproducts) with reduced bioactivity .

Q. What statistical approaches are optimal for analyzing time-dependent cytotoxicity data of this compound?

  • Methodological Answer : Use mixed-effects models to account for longitudinal data clustering. Report hazard ratios (HR) with 95% confidence intervals. For non-linear dose-response curves, apply four-parameter logistic (4PL) regression. Include raw data in supplementary files to enable reanalysis .

Q. Methodological and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies when using diverse cell lines?

  • Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum lot). Use STR profiling to authenticate cell lines. Report mycoplasma testing results. For cross-study comparisons, normalize data to reference compounds (e.g., doxorubicin for cytotoxicity) .

Q. What ethical and safety protocols are critical for in vivo studies involving this compound?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies. Obtain ethics committee approval (include protocol ID in publications). Monitor adverse events (e.g., weight loss > 20%) with predefined euthanasia criteria. Share raw histopathology images in public repositories .

Q. How should contradictory findings about this compound’s pharmacokinetics be addressed in meta-analyses?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines. Perform subgroup analyses by species, route of administration, and formulation. Use funnel plots to assess publication bias. Highlight methodological disparities (e.g., sampling timepoints) in a summary table .

Properties

Molecular Formula

C26H35ClO9

Molecular Weight

527 g/mol

IUPAC Name

(2,14-diacetyloxy-8-chloro-4,13,18-trimethyl-9-methylidene-5-oxo-6,17-dioxatetracyclo[11.5.0.03,7.016,18]octadecan-12-yl) acetate

InChI

InChI=1S/C26H35ClO9/c1-11-8-9-16(32-13(3)28)25(6)17(33-14(4)29)10-18-26(7,36-18)23(25)22(34-15(5)30)19-12(2)24(31)35-21(19)20(11)27/h12,16-23H,1,8-10H2,2-7H3

InChI Key

ALCDJXWWURFGPE-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(C(C(=C)CCC(C3(C(CC4C(C3C2OC(=O)C)(O4)C)OC(=O)C)C)OC(=O)C)Cl)OC1=O

Synonyms

stylatulide

Origin of Product

United States

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